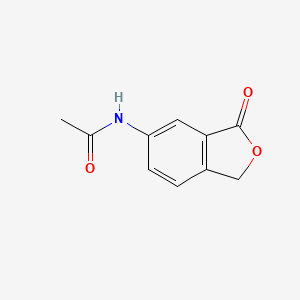

N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

21626-90-4 |

|---|---|

Molekularformel |

C10H9NO3 |

Molekulargewicht |

191.18 g/mol |

IUPAC-Name |

N-(3-oxo-1H-2-benzofuran-5-yl)acetamide |

InChI |

InChI=1S/C10H9NO3/c1-6(12)11-8-3-2-7-5-14-10(13)9(7)4-8/h2-4H,5H2,1H3,(H,11,12) |

InChI-Schlüssel |

CLPDGZLMLHDCOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC2=C(COC2=O)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation and Cyclization

In a representative procedure, 2-hydroxybenzonitrile reacts with 3-substituted phenacyl bromides (e.g., 3-fluorophenacyl bromide) in anhydrous dimethylformamide (DMF) in the presence of sodium carbonate (Na₂CO₃) at room temperature. This yields 2-(2-(3-substituted phenyl)-2-oxoethoxy)benzonitrile intermediates. Subsequent cyclization with sodium methoxide (NaOMe) in methanol under reflux forms 3-aminobenzofuran derivatives, which serve as precursors for acetamide formation.

Key Reaction Conditions:

-

Solvent: DMF (alkylation), methanol (cyclization)

-

Catalyst/Base: Na₂CO₃ (alkylation), NaOMe (cyclization)

-

Temperature: Room temperature (alkylation), reflux (cyclization)

The introduction of the acetamide group at the 5-position of the benzofuran core is achieved through acetylation of 3-aminobenzofuran intermediates.

Direct Acetylation with Acetic Anhydride

3-Aminobenzofuran derivatives react with acetic anhydride in chloroform (CHCl₃) under mild conditions to form this compound. This method avoids harsh reagents and preserves the integrity of the benzofuran ring.

Example Procedure:

Bromoacetylation Followed by Substitution

Alternative routes involve bromoacetylation of 3-aminobenzofuran with bromoacetyl bromide, followed by displacement with ammonia or acetamide. While this method introduces versatility, it requires additional steps for bromide substitution.

Multi-Step Synthesis from Khellinone Derivatives

A more complex route leverages khellinone (4,8-dimethoxy-3-methylbenzo[1,2-b:5,4-b']difuran-2-carboxylic acid) as a starting material.

Condensation with 6-Aminothiouracil

Khellinone-ethylacetate reacts with 6-aminothiouracil in DMF under reflux to form N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide intermediates. Subsequent hydrolysis or rearrangement yields the target compound.

Critical Parameters:

-

Reagents: Khellinone-ethylacetate, 6-aminothiouracil

-

Solvent: DMF

-

Catalyst: Anhydrous potassium carbonate (K₂CO₃)

-

Temperature: Reflux (4–8 hours)

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and advantages/disadvantages:

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization/Acetylation | 2-Hydroxybenzonitrile | Phenacyl bromide, NaOMe | Reflux, RT | 70–85% | High yields, minimal byproducts | Multi-step purification required |

| Khellinone Condensation | Khellinone-ethylacetate | 6-Aminothiouracil, K₂CO₃ | Reflux (DMF) | 60–75% | Scalable for derivatives | Complex starting materials |

| Carbonyl Chloride Substitution | Benzofuran carbonyl chloride | Acetamide, pyridine | 50–60°C | ~50–65% | Direct substitution | Requires carbonyl chloride synthesis |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

N-(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds similar to N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In studies, related compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit specific kinases involved in cancer progression, such as GSK-3β (Glycogen Synthase Kinase 3 Beta), which is overexpressed in several cancers including pancreatic and colon carcinomas . The design of benzofuran derivatives has led to the identification of potent GSK-3β inhibitors that exhibit antiproliferative activity against cancer cell lines at low concentrations .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Activity : A study demonstrated that related benzofuran compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with significant potency .

- Anticancer Studies : Research focused on GSK-3β inhibitors derived from benzofuran scaffolds showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential for further development into therapeutic agents for cancer treatment .

Wirkmechanismus

The mechanism of action of N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzofuran ring or acetamide group, leading to distinct physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups : Nitro or ketone substituents increase electrophilicity, enhancing reactivity in nucleophilic additions (e.g., amidation, esterification) .

- Heterocycle Substitution : Benzothiazole analogs (e.g., ) exhibit marked biological activity compared to benzofuran derivatives, likely due to improved bioavailability.

Physicochemical Properties

- Crystallinity : N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide derivatives form planar systems with C–H···O hydrogen bonds, creating supramolecular chains . In contrast, nitro-substituted analogs (e.g., ) exhibit denser packing due to stronger dipole interactions.

- Solubility : Acetamide groups enhance water solubility compared to ester or aryl analogs (e.g., benzothiazole derivatives ).

Biologische Aktivität

N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, a compound with the chemical formula C10H9NO3 and CAS Number 21626-90-4, has garnered attention in recent research for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on available literature.

The compound is characterized by a benzofuran structure, which contributes to its unique biological activity. The presence of the acetamide functional group enhances its solubility and bioavailability. The molecular structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains was evaluated through Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Listeria monocytogenes | 6.25 |

| Pseudomonas aeruginosa | >100 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, while showing reduced activity against Gram-negative strains like Pseudomonas aeruginosa .

Cytotoxicity

In addition to its antimicrobial properties, the cytotoxic effects of this compound were assessed in human cell lines. The therapeutic index (TI), which compares the toxic dose to the effective dose, was found to be favorable, suggesting a safety margin for potential therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| Human Liver Cells | >100 |

| Human Lung Cells | 50 |

| Human Breast Cancer Cells | 30 |

The compound showed selective cytotoxicity towards cancer cells while sparing normal human liver cells at higher concentrations .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt metabolic pathways in cancer cells.

Case Studies

A notable study conducted on the efficacy of this compound involved its application in treating infections caused by antibiotic-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Future Directions

The promising biological activity of this compound warrants further investigation. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.

- Formulation Development : To enhance delivery methods for clinical applications.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate carboxylic acids for amide bond formation .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency .

- Temperature and Time : Reactions typically proceed at 60–80°C for 12–24 hours, with monitoring via TLC to minimize by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the benzofuran core and acetamide substituent. For example, the 3-oxo group shows a carbonyl signal at δ ~170–175 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 218.08 for C₁₁H₉NO₃) .

- Infrared (IR) Spectroscopy : Detect key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹ and benzofuran C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data for derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Compare docking results (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC). Adjust force field parameters if affinity predictions deviate .

- Solubility and Stability : Test compound stability in assay buffers (pH 7.4, 37°C) via HPLC to rule out degradation artifacts .

- Off-Target Screening : Use broad-panel kinase or GPCR assays to identify unmodeled interactions .

Q. What strategies improve target selectivity in This compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Introduce substituents at the 5-position of benzofuran to modulate steric bulk (e.g., methyl or halogens) .

- Replace the acetamide with sulfonamide or urea groups to alter hydrogen-bonding patterns .

- In Silico Screening : Use molecular dynamics (MD) simulations to predict binding poses and optimize interactions with target pockets (e.g., ATP-binding sites in kinases) .

Q. How should metabolic pathway hypotheses for this compound be validated in vitro?

- Methodological Answer :

- Hepatocyte/Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor phase I metabolites (e.g., hydroxylation) via LC-MS/MS .

- CYP Enzyme Inhibition : Use fluorogenic substrates (e.g., CYP3A4/CEC) to assess isoform-specific inhibition .

- Reactive Metabolite Trapping : Add glutathione (GSH) to detect electrophilic intermediates indicative of bioactivation risks .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify STR profiles to rule out cross-contamination .

- Culture Conditions : Standardize media (e.g., FBS batch, hypoxia vs. normoxia) and passage numbers .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) .

Tables Summarizing Key Data

| Characterization Technique | Application | Typical Observations |

|---|---|---|

| ¹H NMR | Substituent regiochemistry | Benzofuran protons: δ 6.8–7.2 ppm (aromatic) |

| HRMS | Molecular weight confirmation | [M+H]⁺ = 218.0812 (C₁₁H₁₀NO₃) |

| IR | Functional group identification | Amide C=O: 1670 cm⁻¹; Benzofuran C-O-C: 1255 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.